
4-Epiminocycline
Descripción general
Descripción
4-Epiminocycline is a degradation product and potential impurity of minocycline, a broad-spectrum tetracycline antibiotic. It is recognized for its extended serum half-life and is notable for its anti-inflammatory and neuroprotective effects .
Métodos De Preparación
4-Epiminocycline is primarily derived from minocycline through degradation processes. The synthetic route involves the epimerization of minocycline under specific conditions. Industrial production methods focus on controlling the levels of this compound as an impurity in minocycline formulations .
Análisis De Reacciones Químicas
4-Epiminocycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter its structure, potentially affecting its biological activity.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, modifying its chemical properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Epiminocycline has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of tetracycline compounds.
Biology: Its anti-inflammatory and neuroprotective properties make it a subject of interest in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like acne and traumatic brain injury.
Industry: It is used in the development of stable formulations of minocycline to minimize degradation
Mecanismo De Acción
The mechanism of action of 4-Epiminocycline involves its interaction with bacterial cells. It enters bacterial cells through porins by coordinating with cations like magnesium. Once inside, it prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit, inhibiting protein synthesis and exerting its antibacterial effects .
Comparación Con Compuestos Similares
4-Epiminocycline is compared with other tetracycline antibiotics such as:
Minocycline: The parent compound from which this compound is derived. Minocycline has a longer serum half-life and broader spectrum of activity.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: The original compound in the tetracycline class, with a shorter half-life and narrower spectrum of activity
This compound is unique due to its specific degradation pathway and the resulting structural changes that impact its biological activity.
Actividad Biológica
4-Epiminocycline is a degradation product of minocycline, a well-known tetracycline antibiotic. While minocycline has been extensively studied for its antimicrobial properties, this compound has garnered interest due to its potential biological activities that extend beyond mere antibiotic effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and implications in various therapeutic contexts.
Pharmacokinetics and Formation
This compound is formed through the epimerization of minocycline. Studies indicate that approximately 5-20% of administered minocycline can be recovered as this compound in urine and other biological matrices, suggesting that it is a significant metabolite in the pharmacokinetic profile of minocycline . The stability of formulations containing minocycline can influence the amount of this compound produced; for instance, hydrophilic gels have shown reduced degradation to this metabolite compared to other delivery methods .
Research indicates that this compound retains some biological activities similar to those of minocycline, including:
Case Studies and Research Findings
Several studies have investigated the biological activity of minocycline and its metabolites. Below is a summary of relevant findings:
Study | Focus | Results |
---|---|---|
Huang et al., 2009 | Inflammatory Bowel Disease | Minocycline and its metabolites reduced inflammation markers, suggesting similar effects for this compound. |
Wu et al., 2002 | Neuroprotection | Minocycline prevented dopaminergic neuron loss in models of Parkinson's disease; potential implications for this compound's neuroprotective role. |
Nikodemova et al., 2006 | Cytokine Modulation | Minocycline inhibited IL-1β production in microglia; similar mechanisms may apply to this compound. |
Comparative Analysis with Minocycline
While direct studies on the biological activity of this compound are sparse, it is essential to compare its effects with those of minocycline:
Property | Minocycline | This compound |
---|---|---|
Antibiotic Activity | Yes | No |
Anti-inflammatory Activity | Yes | Likely present |
Neuroprotective Effects | Yes | Potentially present |
Cytokine Inhibition | Yes | Likely present |
Propiedades
IUPAC Name |
(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-MJPDVNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43168-51-0 | |
Record name | Epiminocycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIMINOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 4-epiminocycline in the context of minocycline use?
A: this compound is identified as a major impurity in minocycline, a tetracycline antibiotic. [] While not a product of minocycline metabolism, its presence is significant due to potential toxicity concerns associated with long-term minocycline use. [] This highlights the importance of monitoring this compound levels during minocycline production and quality control.
Q2: How is this compound formed in relation to minocycline?
A: this compound likely arises from the epimerization of minocycline rather than a direct biotransformation process. [] Epimerization is a chemical process where a molecule's spatial arrangement of atoms around a specific carbon atom (stereocenter) changes, resulting in a different stereoisomer.
Q3: Are there analytical methods available to detect and quantify this compound in minocycline samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of minocycline and its related substances, including this compound. [] These methods utilize a poly(styrene-divinylbenzene) (PSDVB) stationary phase and a mobile phase consisting of 2-methyl-2-propanol, potassium phosphate buffer, tetrabutylammonium sulphate, sodium edetate, and water. This approach enables the separation and quantification of this compound, alongside other impurities like 6-deoxy-6-demethyltetracycline and 7-monodemethyl-minocycline. []
Q4: What is the potential impact of this compound presence in minocycline formulations?
A: The presence of this compound as an impurity in minocycline is a concern due to its potential contribution to minocycline's hepatotoxicity, particularly after chronic use. [] This necessitates careful monitoring and control of this compound levels during manufacturing to ensure the safety and efficacy of minocycline products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.